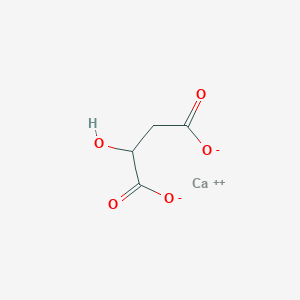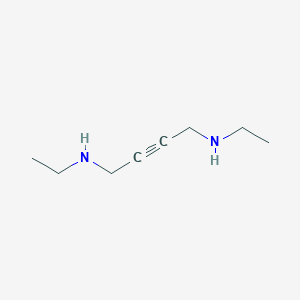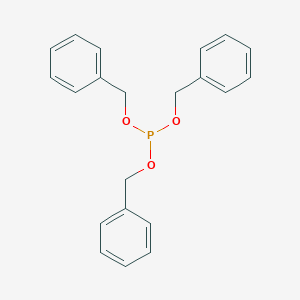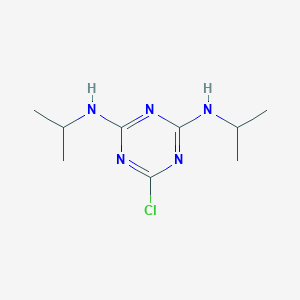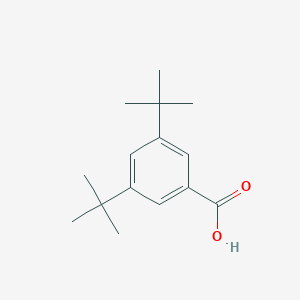
3,5-二叔丁基苯甲酸
描述
3,5-Di-tert-butylbenzoic acid is a derivative of benzoic acid where tert-butyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is structurally related to various other substituted benzoic acids and phenols, which have been the subject of numerous studies due to their interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid has been achieved through a cyclic process involving bismuth-based C-H bond activation and CO2 insertion chemistry, starting with a bismuth(III) complex and proceeding through intermediates such as the oxyaryl dianion and the oxyarylcarboxy dianion . Another related compound, 3,4-di-tert-butylbenzoic acid, was synthesized from 4-tert-butylbenzoic acid through a seven-step sequence, showcasing the complexity of synthesizing such sterically hindered compounds .
Molecular Structure Analysis
The molecular structure of related compounds such as 3,4-di-tert-butylbenzoic acid has been determined by X-ray diffraction, revealing that the benzene ring can experience out-of-plane distortion, which is relieved by in-plane bond stretching and angular distortions due to the steric bulk of the tert-butyl groups . The structures of oxidation products of trithiolanes, which are structurally related to 3,5-di-tert-butylbenzoic acid, have also been determined by X-ray crystallography .
Chemical Reactions Analysis
The oxidation of cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolanes has been studied, leading to the isolation of various oxides and dioxides, which further undergo isomerization reactions . The electrochemical oxidation of compounds related to 3,5-di-tert-butylbenzoic acid has been explored, indicating the potential for these compounds to participate in Michael addition reactions under electro-decarboxylation conditions .
Physical and Chemical Properties Analysis
Steric effects play a significant role in the physical and chemical properties of substituted benzoic acids. For instance, the steric inhibition of resonance (SIR) and van der Waals tension have been quantitatively evaluated to explain the enhanced acidity of sterically hindered carboxylic acids like 2-tert-butylbenzoic acid . The synthesis of new oxadiazoles bearing 2,6-di-tert-butylphenol moieties has been reported, and their antioxidant activities have been evaluated, indicating the influence of the tert-butyl groups on the compound's reactivity and potential applications .
科学研究应用
有机合成
3,5-二叔丁基苯甲酸: 被用于有机合成,特别是用于制备5,5-二叔丁基苯胺硫酸盐 . 该化合物在各种有机反应中充当前体,使有机化学中复杂分子的合成成为可能,从而推动进一步的研究和开发。
材料科学
在材料科学中,该化合物的衍生物因其在创造新型聚合物材料方面的潜力而受到关注。 其坚固的结构,得益于庞大的叔丁基,使其成为修饰聚合物性能的候选材料,有可能导致具有增强稳定性和耐久性的材料 .
环境科学
环境科学领域的研究已经调查了3,5-二叔丁基苯甲酸在开发环境传感器和吸附剂方面的应用。 其化学性质可以被利用来检测或捕获污染物,有助于环境监测和清理工作 .
食品工业
虽然没有直接用于食品产品,但3,5-二叔丁基苯甲酸可能在食品包装技术中具有应用。 其有可能被掺入包装材料中以增强其抗氧化和抗湿性,这可能是延长食品保质期的兴趣领域 .
化妆品
在化妆品行业,该酸可以因其抗氧化性能而被研究。 抗氧化剂在化妆品配方中至关重要,可以防止产品降解并延长保质期。 该化合物的结构表明它可能是各种化妆品产品中有效的稳定剂 .
能源行业
能源行业可能会受益于该化合物在电池技术方面的潜在应用。 其化学稳定性和抗氧化性使其成为用于电池电解质溶液或作为电池电极材料一部分的候选材料 .
电子
3,5-二叔丁基苯甲酸: 可能会在电子行业找到应用,特别是在电子材料的开发方面。 其绝缘性能和热稳定性在创建需要高抗电流和抗热性的组件方面可能很有价值 .
医药
尽管搜索结果中没有直接提到药物的具体应用,但像3,5-二叔丁基苯甲酸这样的化合物在药物研究中经常发挥作用。 它们可以用来合成药物开发的中间体,或作为药物发现中高通量筛选的化合物库的一部分 .
安全和危害
3,5-Di-tert-butylbenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
作用机制
Mode of Action
The compound’s structure, which includes two tert-butyl groups and a carboxylic acid group, suggests it may interact with its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without identified targets, it’s challenging to determine the specific biochemical pathways affected by 3,5-Di-tert-butylbenzoic acid. It’s worth noting that benzoic acid derivatives can participate in various biochemical processes, potentially influencing pathways related to cellular metabolism and signaling .
Pharmacokinetics
The compound’s hydrophobic nature suggests it may have low water solubility, potentially affecting its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,5-Di-tert-butylbenzoic acid. For instance, the compound’s ionization state and thus its reactivity can be affected by pH .
属性
IUPAC Name |
3,5-ditert-butylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTSLPBQVXUAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167341 | |
| Record name | 3,5-Bis(tert-butyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16225-26-6 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16225-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(tert-butyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016225266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(tert-butyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(tert-butyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the bulky tert-butyl groups in 3,5-di-tert-butylbenzoic acid?
A1: The presence of the two tert-butyl groups in 3,5-di-tert-butylbenzoic acid leads to interesting steric effects. [] These bulky groups can influence the reactivity of the molecule, for example, by accelerating reactions like the Schmidt reaction due to steric assistance. Additionally, the tert-butyl groups can affect the molecule's binding affinity to targets, which is relevant in drug design. []
Q2: How do substituents on the benzene ring of 3,5-di-tert-butylbenzoic acid affect its acidity?
A2: Research has shown that the presence of halogens (chlorine, bromine, iodine) at the 2-position of the benzene ring in 3,5-di-tert-butylbenzoic acid leads to an unexpected increase in the dissociation constant (pKa) of the acid. [, ] This effect might be explained by the electronic interactions between the halogen substituents and the carboxyl group.
Q3: Has 3,5-di-tert-butylbenzoic acid been used in the synthesis of any biologically active compounds?
A3: Yes, 3,5-di-tert-butylbenzoic acid serves as a crucial starting material in the synthesis of ALRT1550 (also known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid). [] ALRT1550 is a potent retinoic acid receptor ligand with antiproliferative properties, currently undergoing clinical trials for chemotherapy.
Q4: Can 3,5-di-tert-butylbenzoic acid act as a ligand in coordination chemistry?
A4: Absolutely. Research shows that 3,5-di-tert-butylbenzoic acid can act as a ligand, forming polynuclear complexes with various metal ions like cobalt(II). [] Additionally, it has been used to synthesize heterometallic trinuclear complexes with cadmium, cobalt, and copper. [] This property makes it valuable in developing new materials with unique magnetic properties.
Q5: Is there structural information available for 3,5-di-tert-butylbenzoic acid?
A5: Yes, the crystal structure of 3,5-di-tert-butylbenzoic acid (DTBB) has been determined. [] This information is crucial in understanding the molecule's physical properties and potential applications in various fields.
Q6: Are there any reported methods for synthesizing derivatives of 3,5-di-tert-butylbenzoic acid?
A6: Researchers have successfully synthesized various chlorinated derivatives of 3,5-di-tert-butylbenzene using 3,5-di-tert-butylacetanilide and 3,5-di-tert-butylbenzoic acid as starting materials. [] This showcases the versatility of 3,5-di-tert-butylbenzoic acid as a building block for synthesizing more complex molecules.
Q7: What are the potential applications of 3,5-di-tert-butylbenzoic acid and its derivatives?
A7: Given its structural features and reactivity, 3,5-di-tert-butylbenzoic acid holds potential for various applications:
- Ligand in coordination chemistry: Its ability to form complexes with metal ions can be utilized in developing new materials with tailored magnetic properties. [, ]
- Building block for organic synthesis: It serves as a precursor for synthesizing more complex molecules, including biologically active compounds like ALRT1550. []
- Catalyst or reagent: Its steric properties may offer advantages in specific reactions, potentially leading to new catalytic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



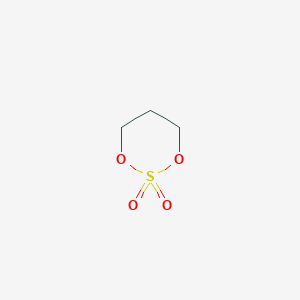
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
